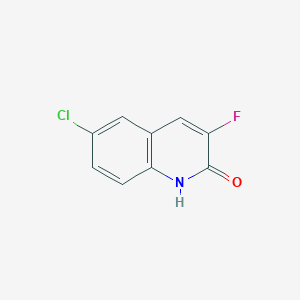

6-Chloro-3-Fluoro-2-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXGOCHABDMVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479781 | |

| Record name | 6-Chloro-3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834883-95-3 | |

| Record name | 6-Chloro-3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 3 Fluoro 2 Hydroxyquinoline and Its Analogs

Classical Cyclization Approaches to the Quinoline (B57606) Nucleus

The synthesis of the quinoline core is a well-established field in organic chemistry, with several named reactions providing foundational pathways. nih.gov These methods, developed in the late 19th and early 20th centuries, typically involve the condensation and cyclization of aniline (B41778) derivatives with compounds that provide a three-carbon chain. iipseries.org For the synthesis of halogenated analogs, these classical methods are often adapted by using appropriately substituted starting materials.

Adaptations of the Knorr Quinoline Synthesis for Halogenated Derivatives

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a cornerstone method for preparing 2-hydroxyquinolines (2-quinolones). wikipedia.orgsynarchive.com The reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. wikipedia.org The general mechanism proceeds via an electrophilic aromatic substitution, followed by the elimination of water to form the quinoline ring. wikipedia.org

To produce halogenated derivatives, this synthesis can be adapted in two primary ways:

Using a Halogenated Aniline: Starting with a halogen-substituted aniline, such as 4-chloroaniline (B138754), will result in a quinoline with the halogen on the benzene (B151609) ring portion of the nucleus.

Using a Halogenated β-Ketoester: Incorporating a halogen into the β-ketoester reactant allows for the introduction of a halogen onto the newly formed pyridine (B92270) ring.

For instance, the reaction of a halogenated aniline with ethyl acetoacetate (B1235776) in the presence of an acid catalyst like polyphosphoric acid (PPA) or sulfuric acid is a common approach. nih.gov The reaction conditions, particularly the amount and type of acid used, can be critical and may influence the formation of competing 4-hydroxyquinoline (B1666331) products. wikipedia.org

Table 1: Overview of the Knorr Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Cyclization / Electrophilic Aromatic Substitution |

| Reactants | Aniline (or derivative), β-Ketoester |

| Key Intermediate | β-Ketoanilide |

| Catalyst | Strong acid (e.g., H₂SO₄, PPA) |

| Primary Product | 2-Hydroxyquinoline (B72897) (2-Quinolone) |

Gould-Jacobs and Conrad-Limpach Reactions in Halogenated Quinolone Synthesis

The Gould-Jacobs and Conrad-Limpach reactions are also powerful methods for constructing the quinoline scaffold, particularly for producing hydroxyquinolines.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (kinetic product, lower temperatures) or 2-hydroxyquinolines (thermodynamic product, higher temperatures). quimicaorganica.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.orguni-konstanz.de The use of high-boiling point inert solvents can significantly improve yields. nih.govwikipedia.org This method is frequently employed for the synthesis of various 2-alkyl-4(1H)-quinolones. uni-konstanz.de

The Gould-Jacobs reaction is a widely used method for preparing 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of fluoroquinolone antibiotics. wikipedia.orgquimicaorganica.orgniscpr.res.in The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgablelab.eu This is followed by a thermal electrocyclization reaction at high temperatures (often >250 °C) to form the quinoline ring. wikipedia.orgd-nb.info The resulting product is typically a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org The synthesis of halogenated quinolones via this method, for example, 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, has been successfully demonstrated starting from halogenated anilines like 3-chloro-4-fluoroaniline. researchgate.net

Pfitzinger Synthesis and Doebner-Miller Reaction Modifications

The Pfitzinger and Doebner-Miller reactions offer alternative routes to substituted quinolines.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org By selecting a halogenated isatin derivative, one can introduce halogens onto the benzene portion of the quinoline nucleus. This method has been widely used to create a variety of bioactive quinoline-4-carboxylic acids. researchgate.netchemicalpapers.com

The Doebner-Miller reaction is an acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgsynarchive.com This reaction is a variation of the Skraup synthesis. nih.gov The reaction is versatile and can be used to produce a wide range of 2- and 4-substituted quinolines. nih.gov Modifications to produce halogenated derivatives involve using a halogen-substituted aniline as the starting material. nih.gov Modern variations focus on improving yields and reaction conditions, as the traditional method can be affected by the acid-catalyzed polymerization of the carbonyl reactant. nih.gov

Targeted Synthesis of 6-Chloro-3-Fluoro-2-hydroxyquinoline

The synthesis of the specifically substituted this compound requires a multi-step pathway that strategically positions the chloro and fluoro groups. This is typically achieved by starting with an aniline that already contains one of the required halogens and reacting it with a three-carbon component that introduces the second halogen.

Multi-Step Cyclization Pathways from Substituted Anilines

A plausible and efficient pathway for synthesizing this compound is adapted from classical quinoline syntheses, particularly those that yield 2-hydroxyquinolines. A logical starting point is a substituted aniline that will ultimately place the chlorine atom at the C-6 position.

A common approach involves the following steps:

Anilide Formation: The synthesis begins with the condensation of 4-chloroaniline with a fluorinated malonic acid derivative, such as 2-fluoromalonic acid or its diethyl ester. This reaction forms an anilide intermediate.

Cyclization: The anilide intermediate is then subjected to cyclization under harsh conditions, often using a strong acid and dehydrating agent like phosphorus oxychloride or polyphosphoric acid at high temperatures. researchgate.net This step effects an intramolecular electrophilic substitution to close the ring.

Hydrolysis/Modification: The product from the cyclization may require further steps. For instance, if phosphorus oxychloride is used, a 2,4-dichloroquinoline (B42001) derivative may be formed. researchgate.net Subsequent selective hydrolysis or hydrogenolysis would be needed to remove the chlorine at the 4-position and install the hydroxyl group at the 2-position, yielding the final 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone form).

This type of pathway leverages well-understood reaction mechanisms to build the complex, specifically halogenated quinoline scaffold.

Table 2: Proposed Synthetic Pathway for this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation/Anilide Formation | 4-chloroaniline, 2-fluoromalonic acid | N-(4-chlorophenyl)-2-fluoro-malonamic acid |

| 2 | Cyclization / Chlorination | Phosphorus oxychloride (POCl₃), heat | 2,4,6-trichloro-3-fluoroquinoline |

| 3 | Selective Hydrolysis | Aqueous acid or base | 6-Chloro-3-fluoro-2-hydroxy-4-chloroquinoline |

| 4 | Dehalogenation | Catalytic hydrogenation (e.g., H₂, Pd/C) | this compound |

Strategic Incorporation of Halogen Atoms: Chlorine and Fluorine

The precise placement of the chlorine and fluorine atoms is the critical challenge in synthesizing the target compound. The strategy relies on the principles of electrophilic aromatic substitution and the regioselectivity of the chosen cyclization reaction.

Incorporation of Chlorine: The chlorine atom at the C-6 position is most readily introduced by using a starting material where the chlorine is already in the desired location relative to the amino group. 4-chloroaniline is the ideal precursor, as the cyclization reactions (like Knorr or Gould-Jacobs) will fuse the new ring onto the aniline, preserving the para-relationship between the chlorine and the nitrogen atom, which becomes the C-6 position in the quinoline system. chemicalbook.com

Incorporation of Fluorine: Introducing the fluorine atom at the C-3 position requires careful selection of the three-carbon component. Using a fluorinated building block like 2-fluoromalonic acid or its esters is a common and effective strategy. researchgate.netresearchgate.net During the cyclization process, this fluorinated carbon becomes the C-3 of the quinoline ring. The unique properties of fluorine can influence the electronic nature of the intermediates and may affect reaction rates and yields. digitellinc.comnih.gov The direct C-H fluorination of a pre-formed quinoline ring is also a possibility with modern methods, but building the ring with the fluorine atom already in place often provides better control over regioselectivity. acs.org

This dual-halogen strategy, combining a pre-halogenated aniline with a halogenated cyclization partner, provides a convergent and controlled approach to highly substituted heterocyclic systems like this compound.

Catalytic Systems for Enhanced Cyclization Efficiency

The construction of the quinoline core often relies on cyclization reactions, the efficiency of which can be dramatically improved through catalysis. Modern catalytic systems aim to provide high yields under mild conditions, often employing earth-abundant metals and demonstrating broad functional group tolerance.

Cobalt-catalyzed systems have emerged as a convenient and environmentally benign approach. For instance, the readily available Co(OAc)₂·4H₂O has been shown to effectively catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish a variety of substituted quinolines in good to excellent yields (up to 97%). acs.orgorganic-chemistry.org This ligand-free system operates under mild conditions, offering a green alternative to more traditional, harsher methods. acs.org

Rhodium catalysts have been employed for cascade C–H activation and heteroannulation reactions. mdpi.com One such system uses a rhodium catalyst that plays a dual role in facilitating ortho-C–H bond activation of an aromatic amine and mediating the subsequent cyclization. mdpi.com Similarly, copper-catalyzed protocols, such as the [3 + 2 + 1] annulation strategy between anthranils and phenylacetaldehydes, enable the synthesis of complex quinolines under mild conditions. mdpi.com

More recently, bismuth-catalyzed cyclization has been reported as a low-cost, low-toxicity, and highly efficient method. The reaction between phenylacetylene (B144264) and ethyl 2-(arylimino)acetates, catalyzed by BiCl₃, proceeds at room temperature to afford substituted quinoline-2-carboxylates in high yields (up to 89%). researchgate.net The mild conditions and economic viability of this method make it an attractive option for quinoline synthesis. researchgate.net

Below is a table summarizing various catalytic systems for quinoline synthesis.

| Catalyst System | Reactants | Key Features | Yield | Reference |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Ligand-free, mild conditions, dehydrogenative cyclization | Up to 97% | acs.orgorganic-chemistry.org |

| Rhodium(III) | Aromatic amines and alkynes | Dual role in C-H activation and cyclization, cascade reaction | Good | mdpi.com |

| Copper(0)/AgOTf | Sulfoxonium ylides and anthranils | [4+1+1] annulation, mild conditions | Good | mdpi.com |

| BiCl₃ | Phenylacetylene and ethyl 2-(arylimino)acetates | Room temperature, low toxicity, cost-effective | Up to 89% | researchgate.net |

| Single-Atom Iron | Amino alcohols and ketones/alcohols | Acceptorless dehydrogenative coupling, high efficiency | Good | organic-chemistry.org |

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on developing novel strategies that are not only efficient but also sustainable. These methods include C-H activation, the use of alternative energy sources like microwaves, adherence to green chemistry principles, and innovative skeletal editing techniques.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and cross-coupling reactions, which allow for the direct functionalization of the quinoline core. mdpi.com These methods often obviate the need for pre-functionalized starting materials, thereby increasing atom economy. mdpi.com

Palladium(II)-catalyzed intramolecular C–H alkenylation reactions provide a route to selectively obtain quinolines or 1,2-dihydroquinolines by carefully choosing the reaction conditions. mdpi.com This dehydrogenative coupling, also known as an oxidative Mizoroki–Heck reaction, involves the direct coupling between two C-H centers. mdpi.com Another approach involves the palladium(0)-catalyzed intramolecular functionalization of cyclopropane (B1198618) sp³ C–H bonds, which proceeds through C–H bond cleavage and C–C bond formation to generate a dihydroquinoline intermediate that can be subsequently oxidized. rsc.org

The functionalization of quinoline N-oxides via palladium catalysis has also been extensively studied. While many methods favor C2-selective functionalization, specific ligand-free conditions using Pd(OAc)₂ in acetic acid have been developed to achieve unusual C8-selective arylation. acs.org This highlights the critical role of ligands, solvents, and additives in directing the regioselectivity of C-H activation. acs.orgnih.gov Mechanistic studies suggest that for quinoline N-oxides, C-H activation can proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating. mdpi.com This technology is particularly well-suited for the synthesis of halogenated quinoline and quinolone systems. nih.govnih.gov

A notable example is the microwave-enhanced Friedländer synthesis, which allows for the single-step, convergent assembly of diverse halogenated 8-hydroxyquinolines. nih.govnih.gov This catalyst- and protecting-group-free method shows greatly improved reaction yields over traditional oil bath heating, with average yields increasing from 34% to 72%. nih.govnih.gov The rapid nature of this synthesis facilitates the efficient discovery of novel halogenated quinolines. nih.gov

Microwave irradiation can also be applied to multi-step synthetic sequences for preparing complex quinolones. technologynetworks.com Entire reaction sequences, including cyclization, chlorination/hydrolysis, and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), can be performed under microwave conditions, demonstrating dramatic rate enhancements and enabling rapid library generation. technologynetworks.com

| Reaction Type | Heating Method | Avg. Yield | Key Advantage | Reference |

| Friedländer Synthesis | Conventional Oil Bath | 34% | Standard method | nih.govnih.gov |

| Friedländer Synthesis | Microwave Irradiation | 72% | Rapid, higher yield, catalyst-free | nih.govnih.gov |

| Multi-step Quinolone Synthesis | Microwave Irradiation | 38% (overall) | High-speed, scalable, automated potential | technologynetworks.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.comresearchgate.net These principles have been successfully applied to the synthesis of quinoline scaffolds. ijpsjournal.com

Key green strategies include the use of environmentally benign solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions. tandfonline.comtandfonline.com For example, a one-pot, four-component coupling method for synthesizing complex quinolinone derivatives uses recyclable titanium dioxide nanoparticles (TiO₂-NPs) as a catalyst in aqueous media, achieving excellent yields of 95–98%. tandfonline.com

The use of reusable and non-toxic catalysts is another cornerstone of green quinoline synthesis. acs.org Nanocatalysts, such as cobalt or copper nanoparticles doped on aerogels, have been used for the solvent-free Friedländer reaction, resulting in high yields (90–97%) under mild conditions (50 °C). tandfonline.com Bio-catalysts like malic acid have also been employed. tandfonline.com These approaches not only reduce waste but also often simplify product purification. ijpsjournal.comacs.org

Skeletal editing is an advanced synthetic strategy that enables the precise rearrangement or substitution of atoms within a core ring structure, providing rapid access to novel molecular scaffolds that are difficult to synthesize via traditional methods. researchgate.net Recent breakthroughs have demonstrated the tunable skeletal editing of quinolines, primarily through the manipulation of quinoline N-oxides. bioengineer.org

One such approach involves a Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides, dialkyl acetylenedicarboxylates, and water. researchgate.netnih.gov In a one-pot procedure, the quinoline N-oxide is converted into a 2-substituted indoline (B122111) intermediate through cyclization and sequential rearrangements. researchgate.netbioengineer.org This intermediate is a versatile branching point; it can undergo acid-promoted fragmentation to yield indoles, base-facilitated ring-opening to produce 2-alkenylanilines, or oxidative cyclization to afford isoquinolinones. researchgate.netnih.gov This "switchable" and chemodivergent approach allows for the creation of multiple distinct heterocyclic families from a common starting material. bioengineer.org

Another strategy for skeletal editing involves a nitrogen-to-carbon single-atom swap. chinesechemsoc.orgresearchgate.net This one-step process uses a sulfoxide (B87167) under basic conditions to precisely convert the N–O motif of a quinoline N-oxide into a C–H motif, transforming the quinoline skeleton into a naphthalene (B1677914) skeleton. chinesechemsoc.orgresearchgate.net These innovative rearrangement pathways represent a paradigm shift from peripheral functionalization to direct architectural transformation of the molecular core. bioengineer.org

Derivatization and Structural Modification of the this compound Scaffold

Once the core this compound scaffold is synthesized, further derivatization is often necessary to modulate its physicochemical and biological properties. The presence of multiple functional handles—the hydroxyl group, the heterocyclic nitrogen, and C-H bonds on the carbocyclic ring—offers several avenues for structural modification.

The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone form) is a prime site for modification. It can undergo O-alkylation or O-acylation reactions to introduce a variety of substituents. Furthermore, the hydroxyl group can be converted to a leaving group (e.g., a triflate) or a chlorine atom, enabling subsequent nucleophilic substitution or cross-coupling reactions to install new functionalities at the C2-position.

The nitrogen atom within the quinoline ring can also be targeted. For related 1,2,3,4-tetrahydroisoquinolines, derivatization of the secondary amine with reagents like (–)-(1R)-menthyl chloroformate has been used to create diastereomers for chiral analysis, a strategy applicable to the reduced form of the quinoline scaffold. scirp.org

Direct functionalization of the carbocyclic ring via C-H activation is another powerful strategy. While the existing chlorine at C6 directs electrophilic substitution, transition-metal-catalyzed C-H functionalization can offer alternative regioselectivities for introducing aryl, alkyl, or other groups. For example, C2-carbamoylation reactions have been shown to be compatible with 6-chloro substituted quinoline N-oxides, indicating that the halogen is well-tolerated under certain catalytic conditions. nih.gov

Finally, the hydrazino group has been used as a versatile handle for derivatization. 2-Hydrazinoquinoline (HQ) itself serves as a derivatization agent for aldehydes, ketones, and carboxylic acids, forming stable hydrazones and hydrazides. mdpi.comnih.gov This suggests that converting the 2-hydroxy group of the target scaffold to a 2-hydrazino group could open up a wide range of subsequent derivatization possibilities for creating complex analogs. mdpi.com

Introduction of Diverse Functional Groups via Nucleophilic and Electrophilic Reactions

The reactivity of this compound is governed by the interplay of its constituent functional groups and its tautomeric nature, existing in equilibrium between the 2-hydroxyquinoline and 2-quinolinone forms. The electron-withdrawing nature of the chloro and fluoro substituents, combined with the electronic effects of the hydroxy/oxo group, dictates the preferred sites for nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings bearing electron-withdrawing groups are activated towards nucleophilic aromatic substitution. nih.govuncw.edu In the case of this compound, the chloro group at the 6-position is a potential site for nucleophilic displacement. While the pyridine ring is generally more electron-deficient in quinolines, the presence of the activating hydroxy/oxo group and the deactivating fluoro group complicates the reactivity profile. However, under forcing conditions, the C6-chloro atom can be displaced by various nucleophiles.

Key reactions include:

Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities. Buchwald-Hartwig amination has been successfully employed for the selective amination of 6-bromo-2-chloroquinoline, suggesting its applicability for related substrates. nih.gov

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.

Thiolation: Reaction with thiolates can be used to introduce sulfur-containing moieties.

The reactivity of haloquinolines in nucleophilic substitution is well-documented, with the position of the halogen and the nature of the nucleophile being critical factors. acs.orgresearchgate.netresearchgate.net

Electrophilic Aromatic Substitution (SEAr):

Electrophilic substitution on the quinoline ring system is generally directed to the benzene ring, as the pyridine ring is deactivated by the nitrogen atom. uop.edu.pk The 2-hydroxy group (in the enol tautomer) is a strong activating group and an ortho, para-director. The chloro group at C6 is deactivating but also an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. The position of electrophilic attack on 8-hydroxyquinoline (B1678124) has been studied, providing insights into the reactivity of similar systems. nih.govacs.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.org Halogenation of 8-hydroxyquinolines is a known transformation. researchgate.netnih.gov

Nitration: Treatment with a mixture of nitric and sulfuric acid can introduce a nitro group, likely at the C5 position.

Sulfonation: Reaction with fuming sulfuric acid can lead to the corresponding sulfonic acid derivative.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nucleophilic Substitution | ||

| Amination | R¹R²NH, base, heat | 6-(R¹R²-amino)-3-fluoro-2-hydroxyquinoline |

| Alkoxylation | R-OH, base (e.g., NaH) | 6-(R-oxy)-3-fluoro-2-hydroxyquinoline |

| Thiolation | R-SH, base | 6-(R-thio)-3-fluoro-2-hydroxyquinoline |

| Electrophilic Substitution | ||

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloro-3-fluoro-2-hydroxyquinoline |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-3-fluoro-5-nitro-2-hydroxyquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of polysubstituted heterocycles is a significant synthetic challenge. Modern techniques, such as directed metalation and C-H activation, offer powerful tools for the controlled introduction of substituents at specific positions. mdpi.comnih.govnih.gov

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organometallic intermediate can then be quenched with an electrophile. In this compound, the hydroxy group (or a protected form like a carbamate) can act as a DMG, potentially directing metalation to the C3 position. However, the presence of the fluoro group at C3 may sterically hinder or electronically disfavor this process. Alternatively, the nitrogen atom of the quinoline ring can direct metalation to the C8 position. The use of magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidide) bases has proven effective for the regioselective metalation of various N-heterocycles, including quinolines. acs.orgresearchgate.net

Transition-Metal-Catalyzed C-H Functionalization:

Direct C-H functionalization has emerged as a highly atom- and step-economical method for modifying aromatic systems. researchgate.net Various transition metals, including palladium, rhodium, and ruthenium, can catalyze the coupling of C-H bonds with a wide range of partners. For quinolines, C-H activation can be directed by the nitrogen atom or other functional groups to achieve regioselective arylation, alkylation, or alkenylation at positions that are often difficult to access through classical methods. mdpi.comnih.govnih.gov For instance, the functionalization of the distal positions of quinolines has been a subject of intensive research. nih.gov

| Technique | Reagents and Conditions | Potential Outcome |

| Directed ortho-Metalation (DoM) | 1. Strong base (e.g., LDA, TMPMgCl·LiCl) 2. Electrophile (E⁺) | Regioselective introduction of 'E' at a position ortho to a directing group (e.g., C8). |

| Pd-catalyzed C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Introduction of an aryl group at a specific C-H bond. |

| Rh-catalyzed C-H Alkenylation | Alkene, Rh catalyst, oxidant | Introduction of an alkenyl group at a specific C-H bond. |

Synthesis of Metal Complexes Featuring this compound Ligands

The ability of quinoline derivatives, particularly those bearing hydroxyl groups, to form stable complexes with a wide range of metal ions is well-established. scirp.orgscirp.org 8-Hydroxyquinoline and its derivatives are renowned chelating agents. nih.govrroij.com The 2-hydroxyquinoline tautomer of this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The 2-quinolinone tautomer can also coordinate to metal ions, for instance, through the carbonyl oxygen.

The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (e.g., ML₂, ML₃) and its geometry (e.g., square planar, tetrahedral, octahedral) depend on the metal ion, its oxidation state, and the reaction conditions. A variety of metal complexes with quinoline-based ligands have been synthesized and characterized. nih.govmdpi.comacs.org

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol or methanol (B129727) is treated with a solution of a metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂). The reaction mixture is often heated, and the pH may be adjusted to facilitate deprotonation of the hydroxyl group and complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration.

| Metal Ion | Precursor Salt Example | Potential Complex Stoichiometry | Probable Geometry |

| Cu(II) | Copper(II) acetate, Cu(OAc)₂ | ML₂ | Square Planar |

| Ni(II) | Nickel(II) chloride, NiCl₂ | ML₂ | Square Planar or Octahedral |

| Co(II) | Cobalt(II) nitrate, Co(NO₃)₂ | ML₂ | Tetrahedral or Octahedral |

| Zn(II) | Zinc(II) sulfate, ZnSO₄ | ML₂ | Tetrahedral |

| Fe(III) | Iron(III) chloride, FeCl₃ | ML₃ | Octahedral |

| Ru(II/III) | Ruthenium(III) chloride, RuCl₃ | Varies | Octahedral |

| Rh(III) | Rhodium(III) chloride, RhCl₃ | Varies | Octahedral |

Chemical Reactivity and Transformation Studies of 6 Chloro 3 Fluoro 2 Hydroxyquinoline

Nucleophilic Substitution Reactions of the Halogen Atoms

The 6-Chloro-3-Fluoro-2-hydroxyquinoline molecule possesses two halogen atoms, a chlorine at the C-6 position and a fluorine at the C-3 position, whose susceptibility to nucleophilic aromatic substitution (SNAr) is highly dependent on their location and the reaction conditions. The pyridine (B92270) ring of a quinoline (B57606) system is inherently electron-deficient, which generally makes halogen substituents on this ring more susceptible to nucleophilic attack than those on the benzenoid ring.

However, the 2-hydroxy group exists in a tautomeric equilibrium with its 2-quinolone form. In the quinolone form, the aromaticity of the pyridine ring is disrupted, which can influence the reactivity of the C-3 fluoro substituent. The chlorine atom at the C-6 position, being on the benzene (B151609) ring, is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups. In many quinoline systems, a chloro group at the C-4 position is readily displaced by various nucleophiles such as amines and thiols. nih.govresearchgate.netmdpi.com For instance, 4-chloroquinolines can react with aminoalkylamines to form substituted aminoquinolines in excellent yields. nih.gov

The general reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. researchgate.net This suggests that under forcing conditions, the C-3 fluorine might be more reactive than the C-6 chlorine, provided the pyridine ring is sufficiently activated. Nucleophilic substitution reactions on analogous 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like sodium azide, amines, and thiophenol have been successfully demonstrated, leading to a variety of 4-substituted derivatives. researchgate.net

Table 1: Comparison of Halogen Reactivity in Analogous Heterocyclic Systems

| Nucleophile | Substrate Position | Leaving Group | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Amines | 4-position | Chlorine | Neat, heating | High yield substitution | nih.gov |

| Sodium Azide | 4-position | Chlorine | Not specified | Substitution | researchgate.net |

| Thiophenol | 4-position | Chlorine | Not specified | Substitution | researchgate.net |

Reactivity at the Nitrogen Heteroatom: Protonation, Alkylation, and Acylation

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity. Its reactivity is significantly modulated by the 2-hydroxy/quinolone tautomerism. In the 2-hydroxy form, the nitrogen is a typical pyridine-like heteroatom. In the 2-quinolone form, it is an amide nitrogen, which is substantially less basic and nucleophilic.

Protonation: The quinoline nitrogen can be protonated by acids. This protonation increases the electron-deficient character of the entire ring system, which can, in turn, activate the halogen substituents towards nucleophilic attack. researchgate.net For 6-halopurine nucleosides, it has been shown that protonation occurs at the purine (B94841) nitrogen atoms, making the system more electron-deficient and facilitating the substitution of the halogen. researchgate.net

Alkylation and Acylation: The nitrogen atom can undergo alkylation and acylation reactions. However, due to the tautomerism, O-alkylation and O-acylation at the 2-position can compete with or even be favored over N-alkylation and N-acylation. The outcome often depends on the specific reagents and reaction conditions (e.g., the choice of solvent and base). For example, acylation of tacrine (B349632) with 2-chloroacetyl chloride proceeds to give the acylated product. mdpi.com

Oxidation and Reduction Chemistry of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction reactions, although the conditions required can be harsh.

Oxidation: Oxidation of quinolines can lead to the formation of quinoline N-oxides, typically using peroxy acids. N-oxides are valuable synthetic intermediates as they can activate the quinoline ring for further functionalization, including C-H functionalization at the C-2 position. nih.gov Metabolic studies on related compounds have shown that oxidation of a styrylquinoline ring can occur. nih.gov

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H2/Pd, Pt, or Ni) can reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and conditions. The reduction of a ketone on a modified mefloquine (B1676156) derivative to an alcohol using sodium borohydride (B1222165) (NaBH4) has been reported, demonstrating the compatibility of the quinoline core with reducing agents. nih.gov Complete reduction of the heterocyclic part of the quinoline ring typically leads to tetrahydroquinoline derivatives.

Cross-Coupling Reactions of Halogenated Quinoline Derivatives (e.g., Suzuki, Sonogashira, Heck)

The halogen atoms on the this compound scaffold serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The C-6 chloro group is a suitable substrate for these reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a powerful tool for forming aryl-aryl bonds. organic-chemistry.org 4-Chloro quinoline derivatives have been successfully used in Suzuki couplings with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield arylated quinolines. researchgate.net This indicates that the C-6 chloro group on the target molecule would be reactive under similar conditions. The selectivity of the reaction is often controlled by electronic parameters. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties. The reaction is widely used on halogenated heterocycles, including purines and pyridines. researchgate.netsoton.ac.uk The C-Cl bond at the 6-position can be expected to participate in Sonogashira coupling, though aryl bromides and iodides are generally more reactive.

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This reaction is catalyzed by palladium complexes and is effective for a wide range of substrates, including those with fluorine-containing groups. nih.govmdpi.com The reaction of aryl bromides with fluorous alkenes proceeds in high yield, suggesting that the C-Cl bond could also be reactive, likely under more forcing conditions. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles

| Reaction Type | Halide Partner | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 4-Chloro quinoline | Arylboronic acid | Pd(PPh3)4 / Base | 4-Aryl quinoline | researchgate.net |

| Sonogashira | Aryl/Vinyl Halide | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Aryl/Vinyl alkyne | wikipedia.orgorganic-chemistry.org |

Direct C-H Functionalization Strategies for Quinoline Positions

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds without pre-functionalization. nih.gov For quinolines, various positions on both the pyridine and benzene rings can be targeted depending on the catalyst and directing group.

Iridium-catalyzed C-H borylation is a particularly relevant transformation. Studies on 6-fluoroquinolines have shown that this reaction can be highly regioselective, favoring functionalization at the C-7 position. acs.org This process introduces a boronic ester group, which is a versatile handle for subsequent transformations like Suzuki coupling. The directing effects of the existing substituents (Cl, F, OH) would play a crucial role in determining the regioselectivity of any C-H activation event on the this compound core. Metalation of chloro-substituted quinolines with metal amides can also achieve regioselective functionalization at the C-2, C-3, or C-8 positions, depending on the specific reagent used. researchgate.net

Condensation Reactions with the Hydroxyl Group and Aldehyde Moieties

The 2-hydroxy group of this compound is part of a vinylogous amide system due to its tautomerism with the 2-quinolone form. This functional group can participate in various reactions, including those analogous to condensations.

While direct condensation with aldehydes at the hydroxyl group is less common, the oxygen atom is nucleophilic and can undergo O-alkylation and O-acylation. More relevant are condensation reactions involving activated positions on the quinoline ring. For example, in related 8-hydroxyquinoline (B1678124) systems, a methyl group at the C-2 position can be condensed with aromatic aldehydes to form styrylquinoline derivatives. nih.gov This type of reaction relies on the acidity of the C-H bonds of the methyl group, which is activated by the adjacent ring nitrogen. For the title compound, a similar strategy could be employed if an activatable group were present at a suitable position.

Ring-Opening and Re-Cyclization Pathways

The quinoline ring is generally stable, but under specific and often harsh reaction conditions, it can undergo ring-opening and subsequent re-cyclization. Nucleophilic attack can sometimes lead to ring transformation. For example, the reaction of a 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine (B178648) hydrate (B1144303) in boiling DMF results in the opening of the α-pyrone ring, followed by a ring-closing reaction to form a new pyrazolone-fused quinolinone structure. researchgate.net Such pathways involve the initial nucleophilic attack, cleavage of a C-O or C-N bond within the ring, and subsequent intramolecular cyclization to form a new, thermodynamically stable heterocyclic system. While specific examples for this compound are not detailed, the principles of such transformations on related quinoline and quinolone systems suggest that these pathways are chemically feasible.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Fluoro 2 Hydroxyquinoline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Chloro-3-Fluoro-2-hydroxyquinoline, the spectrum is expected to be dominated by the features of the 6-chloro-3-fluoro-1H-quinolin-2-one tautomer.

The key vibrational modes anticipated for this compound include a broad absorption band in the 3300-3100 cm⁻¹ region, corresponding to the N-H stretching vibration of the quinolone ring. A strong, sharp absorption peak, characteristic of the carbonyl (C=O) group stretch, is expected around 1680-1660 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline (B57606) ring system would likely appear as a series of bands in the 1620-1450 cm⁻¹ range.

The presence of halogen substituents gives rise to distinct vibrational bands. A strong absorption band associated with the C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear between 900 and 700 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for 6-Chloro-3-Fluoro-1H-quinolin-2-one

| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3300-3100 | N-H Stretch | Medium, Broad |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| 1680-1660 | C=O Stretch (Amide I) | Strong |

| 1620-1450 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1250-1000 | C-F Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic properties of atomic nuclei. The analysis for 6-Chloro-3-Fluoro-1H-quinolin-2-one would involve ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals for the four aromatic protons and the N-H proton. The N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 11.0 ppm, due to hydrogen bonding and the amide character.

The aromatic protons on the carbocyclic ring (H5, H7, H8) will be influenced by the electron-withdrawing chloro substituent at the C6 position. The H5 proton would likely appear as a doublet around 7.8-8.0 ppm. The H7 proton, being ortho to the chlorine, would be a doublet of doublets in the range of 7.4-7.6 ppm. The H8 proton would be a doublet around 7.2-7.4 ppm. In the pyridinone ring, the H4 proton is strongly influenced by the adjacent carbonyl group and the fluorine atom at C3. It is expected to appear as a doublet (due to coupling with the ¹⁹F nucleus) in the downfield region of 7.9-8.2 ppm. srce.hrnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 11.0 | broad singlet | - |

| H4 | 7.9 - 8.2 | doublet | ³J(H,F) ≈ 7-9 |

| H5 | 7.8 - 8.0 | doublet | ⁴J(H,H) ≈ 2.0 |

| H7 | 7.4 - 7.6 | doublet of doublets | ³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the nine distinct carbon environments in the molecule. The carbonyl carbon (C2) is expected to be the most deshielded, with a chemical shift greater than 160 ppm. nih.gov The carbon atom bonded to fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹J(C,F) > 200 Hz). Its chemical shift would be significantly influenced by the fluorine's electronegativity. Similarly, the carbon bonded to chlorine (C6) will have a chemical shift characteristic of chlorinated aromatic rings, typically around 130 ppm. Other aromatic carbons will resonate in the 115-145 ppm range, with their specific shifts influenced by the substituents and their position within the heterocyclic ring system.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | > 160 |

| C3 | 145-155 (doublet, large ¹J(C,F)) |

| C4 | ~115 (doublet, ²J(C,F)) |

| C4a | ~140 |

| C5 | ~125 |

| C6 | ~130 |

| C7 | ~132 |

| C8 | ~118 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (H-H) coupling networks. For instance, a cross-peak between the H7 and H8 signals would confirm their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping out the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton showing cross-peaks to C2 and C8a, and the H4 proton showing correlations to C2, C5, and C4a. These correlations would unequivocally confirm the connectivity of the quinolone ring system and the positions of the substituents.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 6-chloro-3-fluoro-2-quinolone chromophore is expected to exhibit multiple high-intensity absorption bands in the 200-400 nm range, corresponding to π→π* electronic transitions within the conjugated aromatic system. researchgate.netmdpi.com Based on data for similar quinolone structures, strong absorption maxima are anticipated around 230 nm, 275 nm, and a weaker, longer-wavelength band between 320-340 nm. nih.gov

The study of the compound in different solvents, known as solvatochromism, can reveal information about the electronic nature of the ground and excited states. The position of the absorption maxima (λ_max) is expected to be sensitive to solvent polarity. sciforum.netnih.gov For quinolones, shifts in λ_max can be complex. An increase in solvent polarity could lead to a bathochromic (red) shift if the excited state is more polar than the ground state, or a hypsochromic (blue) shift if the ground state is more stabilized by polar solvents. Specific interactions, such as hydrogen bonding between the solvent and the quinolone's carbonyl and N-H groups, would also significantly influence the electronic transitions. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₉H₅ClFNO), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to its exact mass. A crucial diagnostic feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, characteristic of the presence of a single chlorine atom.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for 2-quinolones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the heterocyclic ring, leading to a prominent [M-28]⁺ fragment ion. nih.govresearchgate.net Other expected fragmentations include the loss of the halogen atoms. The loss of a chlorine radical (35 Da) would produce an [M-35]⁺ ion, while the loss of a fluorine radical (19 Da) or neutral hydrogen fluoride (B91410) (20 Da) could also occur. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 197 / 199 | [C₉H₅ClFNO]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |

| 169 / 171 | [C₈H₅ClFN]⁺ | Loss of Carbon Monoxide [M-CO]⁺ |

| 162 | [C₉H₅FNO]⁺ | Loss of Chlorine radical [M-Cl]⁺ |

This comprehensive spectroscopic profile, predicted from established principles and data from analogous structures, provides a robust framework for the structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, detailed single-crystal X-ray diffraction data for this compound has not been reported. Consequently, precise experimental data regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles are not available. While crystallographic information exists for structurally related quinoline derivatives, a direct extrapolation of these findings to this compound would not be scientifically rigorous. The precise arrangement of the chloro, fluoro, and hydroxyl substituents on the quinoline core significantly influences the crystal packing and intermolecular interactions, such as hydrogen bonding, which can only be definitively determined through experimental X-ray analysis.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Luminescence and Fluorescence Spectroscopy for Photophysical Property Assessment

Detailed experimental studies on the luminescence and fluorescence properties of this compound are not currently available in published scientific literature. The photophysical characteristics of quinoline compounds are known to be highly dependent on the nature and position of their substituents. The interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating hydroxyl group is expected to influence the compound's absorption and emission spectra. However, without experimental data, key parameters such as excitation and emission maxima, quantum yield, and fluorescence lifetime for this compound remain undetermined.

Table 2: Photophysical Properties of this compound

| Parameter | Value |

| Excitation Wavelength (λex) | Data not available |

| Emission Wavelength (λem) | Data not available |

| Quantum Yield (Φ) | Data not available |

| Fluorescence Lifetime (τ) | Data not available |

No Publicly Available Computational Studies on this compound

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of publicly available research focused on the computational chemistry and molecular modeling of the chemical compound this compound.

The requested article outline necessitates detailed findings on:

Optimized molecular geometry and electronic structure from DFT calculations.

HOMO and LUMO energy gaps through FMO analysis.

Electrophilic and nucleophilic sites via Electrostatic Potential Surface (MEP) mapping.

Predicted NMR chemical shifts and vibrational frequencies .

Theoretical chemical reactivity descriptors such as hardness and softness.

Molecular docking simulations with specific biological targets.

Without published studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

It is possible that research on this compound exists but has not been published or is part of proprietary studies. Future publications may shed light on the computational characteristics of this compound, at which point a comprehensive article as requested could be developed. At present, however, the information required to fulfill the user's specific and detailed request is not available in the public domain.

Computational Chemistry and Molecular Modeling Investigations of 6 Chloro 3 Fluoro 2 Hydroxyquinoline

Molecular Docking Simulations

Prediction of Ligand-Target Interactions with Biological Macromolecules

The initial step in evaluating the therapeutic potential of a compound like 6-Chloro-3-Fluoro-2-hydroxyquinoline involves predicting its interactions with specific biological targets, such as proteins or enzymes. Molecular docking is a primary computational tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the three-dimensional structure of the ligand into the binding site of a target macromolecule and calculating the binding affinity, often expressed as a docking score.

For instance, in studies involving N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to the subject compound, induced-fit docking (IFD) was employed to predict interactions with the PI3Kα enzyme, a key target in cancer therapy. mdpi.com Similarly, molecular docking has been extensively used to study the interaction of fluoroquinolone antibiotics with their bacterial targets, DNA gyrase and topoisomerase IV. researchgate.netnih.gov These studies provide a framework for how this compound could be computationally screened against a panel of known biological targets to hypothesize its mechanism of action. The binding energy values from such simulations help in ranking potential interactions and prioritizing compounds for further experimental validation.

Analysis of Binding Modes and Key Interacting Residues

Following the prediction of a ligand-target interaction, a detailed analysis of the binding mode is crucial to understand the basis of molecular recognition. This involves identifying the specific amino acid residues in the target's active site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions).

Computational studies on related quinolone derivatives have successfully elucidated these interactions. For example, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with the PI3Kα binding site revealed that specific substitutions on the phenyl ring could mediate hydrogen bonds with key residues. mdpi.com In the context of antibacterial fluoroquinolones, interactions with the DNA gyrase enzyme are well-characterized. These compounds typically form hydrogen bonds and engage in hydrophobic interactions within the enzyme's active site, stabilizing the drug-enzyme-DNA complex. researchgate.net For a hypothetical study of this compound, analysis would focus on how the hydroxyl, fluoro, and chloro substituents contribute to its binding affinity and specificity for a given target.

Table 1: Illustrative Binding Interactions of Related Quinolone Derivatives with Target Residues (Note: This data is for structurally similar compounds, not this compound)

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Type of Interaction Reported |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Val851, Ser774, Asp933 | Hydrogen Bonding |

| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase B | Asp73, Arg76, Gly77 | Hydrogen Bonding, π-π Stacking |

| 8-Chloro-quinolones | S. aureus Target | Not Specified | Hydrogen Bonding |

This table is for illustrative purposes and is based on findings from various studies on related quinolone compounds. mdpi.comnih.govresearchgate.net

Computational Validation of Enzyme Inhibition Mechanisms

Computational methods are instrumental in validating and elucidating the mechanisms by which small molecules inhibit enzyme activity. Techniques like molecular dynamics (MD) simulations can provide insights into the conformational changes in both the ligand and the enzyme upon binding, offering a dynamic view that complements the static picture from molecular docking.

For antibacterial quinolones, computational studies have helped to confirm their mechanism of action. These drugs are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Molecular modeling demonstrates how these compounds stabilize the transient, cleaved DNA strands within the enzyme's active site, preventing re-ligation and leading to double-strand breaks and cell death. researchgate.net By applying similar computational protocols to this compound, researchers could investigate its potential to act as an inhibitor for various enzymes. For example, kinetic analyses simulated through computational models can help classify the type of inhibition (e.g., competitive, non-competitive) by observing how the ligand's presence affects substrate binding and turnover.

In Silico Screening and Virtual Library Design

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be broadly categorized into two approaches: ligand-based and structure-based.

Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the biological target. It involves docking a large number of candidate molecules into the binding site of the target and ranking them based on their predicted binding affinity or other scoring functions. This methodology was used in the discovery of novel antibacterial agents by screening compound libraries against bacterial enzymes. nih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. This approach uses the structural information from these known active ligands to identify other compounds in a database that possess similar properties. Pharmacophore modeling, a key LBVS method, is discussed in the next section. These screening methodologies could be used to either identify potential targets for this compound (via reverse docking, a form of SBVS) or to find other novel compounds with similar potential activity based on its chemical structure (LBVS).

Pharmacophore Modeling for Identifying Essential Structural Features

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect.

This approach has been successfully applied to the quinolone class of compounds. For example, a pharmacophore model was generated for inhibitors of the DNA gyrase B (gyrB) subunit of Staphylococcus aureus based on the structures of known ATPase inhibitors. nih.gov This model identified key features including hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. Such a model serves as a 3D query to rapidly screen large chemical databases for novel compounds that match the pharmacophoric features, and thus are likely to be active. For this compound, a pharmacophore model could be developed based on its structure and hypothesized interactions to guide the design of a virtual library of derivatives with potentially improved activity.

Table 2: Example of a Shared Feature Pharmacophore Model for DNA Gyrase B Inhibitors (Note: This data is illustrative of the pharmacophore approach for a related target class.)

| Pharmacophoric Feature | Description |

| Aromatic Moieties (Ar) | Represents flat, cyclic conjugated systems like the quinoline (B57606) core. |

| Hydrogen Bond Acceptor (HBA) | Atoms or groups that can accept a hydrogen bond (e.g., carbonyl oxygen). |

| Hydrogen Bond Donor (HBD) | Atoms or groups that can donate a hydrogen bond (e.g., hydroxyl group). |

| Hydrophobic Region (H) | Non-polar groups that can form favorable hydrophobic interactions. |

| Halogen Bond Donor (XBD) | Halogen atoms (like Cl or F) that can act as halogen bond donors. |

This table is based on a study that developed a shared feature pharmacophore for DNA gyrase B inhibitors and is for illustrative purposes. nih.gov

Biological Activities and Mechanistic Investigations of 6 Chloro 3 Fluoro 2 Hydroxyquinoline in Vitro and Non Clinical Models

Anti-infective Research Potential

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No studies were identified that evaluated the antibacterial activity of 6-Chloro-3-Fluoro-2-hydroxyquinoline against either Gram-positive or Gram-negative bacterial strains.

Antimalarial Activity and Multi-Stage Action Investigations

There is no available data on the antimalarial efficacy of this compound or any investigations into its potential multi-stage action against parasitic life cycles.

Antiviral and Antiprotozoal Activities in Cell-Based Assays

No cell-based assay results have been published regarding the antiviral or antiprotozoal activities of this compound.

Mechanisms of Action: DNA Gyrase and Topoisomerase IV Inhibition

There are no mechanistic studies available that explore the potential of this compound to inhibit DNA gyrase or topoisomerase IV.

Anti-Cancer Research Prospects

In Vitro Anti-proliferative Effects on Cancer Cell Lines

No research has been published detailing the in vitro anti-proliferative effects of this compound on any cancer cell lines.

Induction of Apoptosis and Modulation of Cell Cycle Progression

There are no available studies in the scientific literature that specifically investigate the capacity of this compound to induce apoptosis or modulate cell cycle progression in in vitro or non-clinical models. Research on structurally related compounds, such as certain 6-chloro-quinazolin derivatives, has shown apoptosis induction in cancer cell lines, but this activity has not been documented for this compound itself. nih.gov

Disruption of Cancer Cell Migration and Invasion Pathways

No published research was found that examines the effects of this compound on the molecular pathways governing cancer cell migration and invasion. While the role of reactive oxygen species (ROS) and other factors in regulating cell migration is an area of active research, specific data for this compound is absent. nih.gov

Inhibition of Angiogenesis in Non-Clinical Models

There is no documented evidence to suggest that this compound functions as an inhibitor of angiogenesis. The development of new blood vessels is a critical process in tumor growth, and while various quinoline (B57606) derivatives have been investigated as multi-angiokinase inhibitors, specific findings for this compound are not available. nih.govnih.govresearchgate.net

DNA Intercalation and Synthesis Impairment Mechanisms

The potential for this compound to act as a DNA intercalating agent or to impair DNA synthesis has not been reported. While other quinoline-containing compounds like chloroquine (B1663885) are known to intercalate into DNA, this mechanism has not been investigated for the specific compound . nih.govnih.govmdpi.com

Role in Inducing Oxidative Stress in Target Cells

No studies were identified that specifically assess the role of this compound in inducing oxidative stress. The generation of reactive oxygen species (ROS) can lead to cellular damage and is a mechanism of action for some therapeutic agents, but its relevance to this compound has not been explored in published literature. nih.govnih.govmdpi.com

Enzyme Inhibition and Modulation Studies

Biochemical Characterization of Enzymatic Target Inhibition (e.g., COMT, AChE, MAO-B)

There is no available biochemical data characterizing the inhibitory activity of this compound against key enzymes such as Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), or Monoamine oxidase B (MAO-B). While inhibitors of these enzymes are crucial in treating various neurological disorders, and different quinoline hybrids have been explored for such purposes, this compound has not been evaluated in this context. nih.govnih.govmdpi.com

Investigation of Selective versus Non-Selective Enzyme Inhibition

While specific enzyme inhibition studies for this compound are not extensively detailed in publicly available literature, the broader class of quinoline and quinolinone derivatives serves as a well-established platform for designing enzyme inhibitors, exhibiting both selective and non-selective profiles.

Quinolinone derivatives have been successfully developed as highly selective inhibitors. For instance, a series of quinolinones were optimized to potently and selectively inhibit mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers, with minimal activity against the wild-type enzyme. nih.gov This selectivity is crucial for minimizing off-target effects. X-ray crystallography revealed that these inhibitors bind to an allosteric site, a location distinct from the enzyme's active site, which contributes to their high selectivity. nih.gov

Conversely, the quinoline scaffold is also found in compounds designed for broader or dual-target inhibition. Tacrine-quinoline hybrids, for example, have been engineered as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com Kinetic analyses of these hybrids often show a mixed-type inhibition mechanism, indicating that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.com This demonstrates a non-selective but therapeutically valuable approach to modulating the activity of a closely related enzyme family.

Furthermore, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a complex responsible for protein degradation. nih.gov Some of these compounds show preferential inhibition of specific catalytic subunits within the proteasome complex; for example, inhibiting the chymotrypsin-like (β5) activity or selectively inhibiting the β1 and β2 subunits. nih.gov This indicates that even within a single enzyme complex, selectivity can be achieved. Other studies have shown that the parent scaffold, 2-hydroxyquinoline (B72897), can inhibit digestive enzymes such as α-amylase and α-glucosidase. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Positional Effects of Halogen Substituents on Biological Potency

The presence, type, and position of halogen substituents on the quinoline scaffold are critical determinants of biological potency and, in some cases, target selectivity. Halogenation can significantly influence the compound's lipophilicity, electronic distribution, and binding interactions with biological targets.

Studies on various quinoline series demonstrate the profound impact of halogen substitution:

Anticancer Activity : In one study of quinoline-based anticancer agents, 6-chloro analogues were found to be the most active against a panel of cancer cell lines (MCF-7, HCT 116, HepG2, and A549). mdpi.com The presence of halogens at positions 4, 6, and 9 was also noted to increase the lipophilicity of the compounds. mdpi.com

Antiviral Activity : The specific placement of different halogens can be crucial. For instance, di- and tri-substituted 8-hydroxyquinoline-2-carboxanilides, such as those with a 3-Chloro-2-Fluoro substitution pattern on the anilide ring, showed high inhibition of H5N1 avian influenza virus growth with low cytotoxicity. mdpi.com

Antibacterial Activity : Halogenated quinolines (HQs) are recognized for their ability to eradicate drug-resistant Gram-positive bacterial pathogens and their biofilms. nih.gov Synthetic tuning of the HQ scaffold has led to the discovery of analogs with enhanced and sometimes specific activity. Certain HQs have demonstrated more potent activity against methicillin-resistant S. epidermidis (MRSE) compared to MRSA or vancomycin-resistant Enterococcus (VRE). nih.gov In a series of 8-hydroxyquinolines, halogenated derivatives like 7-bromo-8HQ displayed higher activity against Gram-negative bacteria compared to the non-halogenated parent compound. nih.gov

| Compound | Substitution Pattern | Activity (IC50 in mg/mL) against MCF-7 |

|---|---|---|

| Analog 1 | 6-Chloro | 0.9 |

| Analog 2 | 9-Methyl | 38.2 |

Influence of the Hydroxyl Group and its Tautomeric Forms on Activity

The 2-hydroxy group of the quinoline ring and its associated tautomerism are fundamentally important for biological activity. This functional group can exist in two tautomeric forms: the enol form (2-hydroxyquinoline) and the keto form (quinolin-2-one). For 2-hydroxyquinoline, computational studies have shown that the keto (NH) tautomer, which forms a cyclic amide, is the most stable isomer. researchgate.net This contrasts with many other hydroxyquinolines (e.g., 8-hydroxyquinoline), where the enol (OH) form is more stable. researchgate.net

The presence of this hydroxyl/keto group is often essential for activity. In studies of enzyme inhibition, 2-hydroxyquinoline demonstrated potent inhibitory effects on α-glucosidase and α-amylase. researchgate.netresearchgate.net In stark contrast, 2-methylquinoline, an analog where the hydroxyl group is replaced by a methyl group, showed no activity against these enzymes, confirming the critical role of the C2-OH moiety. researchgate.netresearchgate.net

Impact of Substitutions at Peripheral Positions of the Quinoline Scaffold

Beyond the core halogen and hydroxyl substitutions, modifications at other positions on the quinoline ring system significantly modulate biological activity. These peripheral substitutions can alter the molecule's steric profile, lipophilicity, and electronic nature, thereby fine-tuning its interaction with specific targets.

For example, in a series of substituted quinolines designed as noncovalent proteasome inhibitors, structure-activity relationship studies revealed that introducing hydrophobic residues on the benzo-moiety of the quinoline ring led to a significant improvement in potency. nih.gov This suggests that hydrophobic interactions are key to the binding of these compounds to the proteasome.

Conversely, in studies of the antioxidant activity of 2-substituted-8-hydroxyquinoline derivatives, the introduction of electron-donating groups at the C2 position was found to decrease their free radical scavenging capabilities. nih.gov This indicates that the electronic properties of peripheral substituents can directly influence mechanisms like free radical scavenging. The synthetic tunability of the quinoline scaffold allows for such modifications, enabling the optimization of activity against various biological targets, from bacteria to human enzymes. nih.gov

Molecular Mechanisms Beyond Specific Target Binding

Free Radical Scavenging and Antioxidant Activities

Hydroxyquinoline derivatives are known to possess significant antioxidant properties, primarily due to their ability to scavenge free radicals. This activity is largely attributed to the hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

The antioxidant potential of various substituted 8-hydroxyquinolines has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. Studies have shown that while the parent 8-hydroxyquinoline (B1678124) (8HQ) has antioxidant activity, its potency can be significantly modulated by other substituents. nih.govresearchgate.netelsevierpure.com For instance, the introduction of an amino group at the C5 position (5-amino-8HQ) resulted in a compound with more potent antioxidant activity than the widely used antioxidant α-tocopherol. nih.govelsevierpure.com

Halogenation also influences this activity. While halogenated 8HQs like cloxyquin and clioquinol (B1669181) retain antioxidant properties, their potency can be lower than that of the amino-substituted analog, indicating that electronic effects play a crucial role. nih.govelsevierpure.com The number of hydroxyl groups can also be a factor, with an increase in hydroxyl groups sometimes leading to enhanced antioxidant activity. mdpi.com

| Compound | Substituents | Antioxidant Activity (IC50 in µM) |

|---|---|---|

| 5-amino-8HQ | 5-amino | 8.70 |

| α-tocopherol (Control) | N/A | 13.47 |

| 8-Hydroxyquinoline | None | 32.07 |

| Cloxyquin | 5-chloro, 7-chloro | 40.45 |

| Clioquinol | 5-chloro, 7-iodo | 62.72 |

Research Findings on this compound Remain Elusive in Scientific Literature

Despite a thorough review of scientific databases and scholarly articles, detailed research on the biological activities of the chemical compound this compound, particularly its influence on cellular signaling pathways such as gene expression and cytokine production, is not publicly available at this time.

While the chemical structure of this compound is defined and the compound is available from various chemical suppliers, there is a notable absence of published studies in peer-reviewed journals that investigate its pharmacological effects. Searches for in vitro and non-clinical model data pertaining to this specific quinoline derivative did not yield any specific results.

Consequently, it is not possible to provide an analysis of its mechanistic investigations, including its potential to modulate cellular signaling. The scientific community has yet to publish findings that would shed light on its interaction with biological systems at the molecular level.

This lack of available data prevents the compilation of an article with detailed research findings, data tables, and a discussion of its biological activities as requested. Further research would be required to elucidate the potential therapeutic or biological effects of this compound.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 6-Chloro-3-Fluoro-2-hydroxyquinoline, and how can reaction parameters influence yield? A: Synthesis typically involves halogenation and cyclization steps. For example, halogen substituents (Cl, F) are introduced via electrophilic substitution or metal-catalyzed cross-coupling. A modified Gould-Jacobs reaction could cyclize aniline derivatives to form the quinoline core. Critical parameters include:

- Temperature control (e.g., 80–120°C for cyclization).

- Catalyst selection (e.g., Pd/C for fluorination ).

- Solvent polarity (e.g., DMF for solubility of intermediates).

Halogen positioning may require directing groups (e.g., -OH or -NH₂) to ensure regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is common .